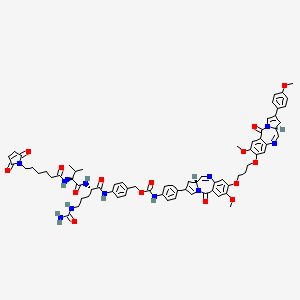
mc-vc-PAB-PBD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound mc-vc-PAB-PBD is a drug linker used in the preparation of antibody-drug conjugates (ADCs) and targeted drug conjugates (TDCs). It is a complex molecule that plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells. The structure of this compound includes a maleimidocaproyl (mc) spacer, a valine-citrulline (vc) dipeptide, a para-aminobenzyl (PAB) self-immolative spacer, and a pyrrolobenzodiazepine (PBD) warhead .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mc-vc-PAB-PBD involves multiple steps, starting with the preparation of the maleimidocaproyl (mc) spacer, followed by the incorporation of the valine-citrulline (vc) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) self-immolative spacer and the pyrrolobenzodiazepine (PBD) warhead. The reaction conditions typically involve the use of organic solvents, protective groups, and coupling reagents to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
mc-vc-PAB-PBD undergoes various chemical reactions, including:
Reduction: The maleimidocaproyl (mc) spacer can be reduced to release the PBD warhead.
Substitution: The para-aminobenzyl (PAB) self-immolative spacer undergoes a substitution reaction to release the PBD warhead.
Common Reagents and Conditions
Hydrolysis: Enzymatic cleavage using lysosomal proteases.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution using amines or thiols.
Major Products Formed
The major product formed from these reactions is the free pyrrolobenzodiazepine (PBD) warhead, which exerts its cytotoxic effects on cancer cells .
Scientific Research Applications
mc-vc-PAB-PBD is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
Mechanism of Action
The mechanism of action of mc-vc-PAB-PBD involves the targeted delivery of the cytotoxic PBD warhead to cancer cells. The compound is conjugated to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the antibody-drug conjugate is internalized by the cancer cell, and the this compound linker is cleaved by lysosomal proteases, releasing the PBD warhead. The PBD warhead then binds to the DNA of the cancer cell, causing DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
mc-vc-PAB-MMAE: Another drug linker used in ADCs, which releases monomethyl auristatin E (MMAE) instead of PBD.
mc-vc-PAB-MMAF: Similar to mc-vc-PAB-MMAE but releases monomethyl auristatin F (MMAF).
mc-vc-PAB-DM1: A drug linker that releases maytansinoid DM1.
Uniqueness
mc-vc-PAB-PBD is unique due to its use of the pyrrolobenzodiazepine (PBD) warhead, which has a different mechanism of action compared to other cytotoxic agents like MMAE and DM1. PBD warheads are known for their potent DNA cross-linking ability, leading to effective cancer cell killing .
Properties
Molecular Formula |
C71H77N11O15 |
|---|---|
Molecular Weight |
1324.4 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]phenyl]carbamate |
InChI |
InChI=1S/C71H77N11O15/c1-42(2)65(79-62(83)12-7-6-8-28-80-63(84)25-26-64(80)85)67(87)78-55(11-9-27-73-70(72)90)66(86)76-48-19-13-43(14-20-48)41-97-71(91)77-49-21-15-44(16-22-49)46-31-50-37-74-56-35-60(58(93-4)33-53(56)68(88)81(50)39-46)95-29-10-30-96-61-36-57-54(34-59(61)94-5)69(89)82-40-47(32-51(82)38-75-57)45-17-23-52(92-3)24-18-45/h13-26,33-40,42,50-51,55,65H,6-12,27-32,41H2,1-5H3,(H,76,86)(H,77,91)(H,78,87)(H,79,83)(H3,72,73,90)/t50-,51-,55-,65-/m0/s1 |
InChI Key |
BSDJRKUJACCPAZ-JMNOQCRJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4[C@@H](C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=C[C@@H]8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4C(C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=CC8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















